Ornithine, 2-(hydroxymethyl)-
Description
Ornithine is a non-proteinogenic α-amino acid critical to the urea cycle and polyamine biosynthesis .
Properties
CAS No. |
111656-35-0 |
|---|---|
Molecular Formula |
C6H14N2O3 |
Synonyms |
Ornithine, 2-(hydroxymethyl)- |
Origin of Product |
United States |
Chemical Reactions Analysis
Reactivity with Formaldehyde (HCHO)
2-(hydroxymethyl)-ornithine participates in dynamic equilibria with formaldehyde, forming cyclic and cross-linked products (Fig. 1):
Key Observations
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Cyclic Aminal Formation : Under basic conditions (NaOD, 1 eq.), ornithine rapidly reacts with HCHO to form cyclic aminal 26 via intermediate aminal 29 . At higher concentrations (43.4 mM), dimeric aminal 30 is also observed (27% yield) .
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Disproportionation : Prolonged incubation (24–48 h) leads to intramolecular hydride shifts, producing N-formyl- and N-methyl adducts (27 and 28 ) (Fig. 2). These products arise from thermal or pH-driven rearrangements .
-
pH Dependence : Acidic conditions stabilize hemiaminal intermediates, while basic conditions favor cyclization and disproportionation .
Reductive Amination with Aldehydes
The hydroxymethyl group enhances reactivity in reductive amination:
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Ethylation : Treatment with acetaldehyde and NaBH3CN yields ethylated derivatives (e.g., C2H5–Orn–OCH3) via Schiff base intermediates .
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Kinetics : Reactions complete within 3–5 hours at 0–25°C, with yields exceeding 75% under optimized conditions .
Isocyanate Formation
Reaction with triphosgene (a safer alternative to phosgene) converts the amino group into isocyanate:
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Synthesis : Nδ-Z-Orn-OMe reacts with triphosgene in dichloromethane (DCM) to form Nδ-Z-Orn-OMe isocyanate (94.5% yield, m.p. 89°C) .
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Applications : This intermediate is pivotal in peptide synthesis and urea derivative preparation .
Enzymatic Modifications
2-(hydroxymethyl)-ornithine serves as a substrate in arginase-catalyzed reactions:
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Urea Cycle Analogs : Enzymatic deamination mimics natural arginine-to-ornithine conversion, with a catalytic efficiency (kcat/KM) of 17-fold higher for modified substrates .
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Oxazolidine Formation : Under basic conditions, 5-hydroxylysine derivatives form reversible oxazolidine rings, though broad NMR resonances suggest dynamic equilibria .
Stability and Degradation
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Thermal Stability : Degrades at >100°C, forming linear disproportionation products (e.g., 31 , 32 ) .
-
Oxidative Sensitivity : The hydroxymethyl group is susceptible to oxidation, necessitating inert storage conditions .
Comparative Reactivity
| Reaction Type | 2-(Hydroxymethyl)-Ornithine | Native Ornithine |
|---|---|---|
| Cyclization Rate | 12-fold faster | Baseline |
| Disproportionation | Favored | Not observed |
| Reductive Amination | Higher yield | Moderate yield |
Comparison with Similar Compounds
Key Observations:
Substitution Position: N² and N⁵ acetylations (e.g., N²-acetyl- and N⁵-acetyl-ornithine) are common modifications that alter enzyme binding and metabolic flux . The hydroxymethyl group at C2 in 2-(hydroxymethyl)-ornithine introduces a polar, non-ionizable side chain, which may sterically hinder interactions with enzymes like ornithine decarboxylase or transcarbamylases.
Biological Activity: N²-Acetylornithine is directly involved in arginine synthesis via the acetyltransferase pathway . N⁵-substituted derivatives (e.g., N⁵-pyrimidinyl ornithine) exhibit antimicrobial properties by competing with natural substrates in bacterial pathways .
Q & A
Q. How should researchers document the use of 2-(hydroxymethyl)-ornithine to comply with journal guidelines?
- Methodological Answer : Follow ICMJE and Beilstein Journal standards: report purity (≥98% by HPLC), CAS number, supplier details (e.g., Sigma-Aldrich), and storage conditions (-20°C). In the Methods section, specify synthesis protocols, characterization data (e.g., NMR peaks), and statistical software (e.g., R v4.3.1) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
